molecular formula C9H8BrNO2 B2848837 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 1396777-41-5

8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Cat. No. B2848837
CAS RN: 1396777-41-5
M. Wt: 242.072
InChI Key: OQXPXEVRPQEGOM-UHFFFAOYSA-N
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Description

8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRO and is a heterocyclic compound that contains a benzene ring fused with an oxazepine ring.

Scientific Research Applications

Protein-Tyrosine Kinase (PTK) Inhibitors

Research on 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, closely related to 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one, has revealed their potential as protein-tyrosine kinase (PTK) inhibitors. These compounds have demonstrated effectiveness in inhibiting ErbB1 and ErbB2, crucial for targeted cancer therapy. The study by Li et al. (2017) synthesized and analyzed several derivatives, noting the importance of hydroxy-substitution for enhanced PTK inhibition (Li, Yao, Wang, Meng, & Hou, 2017).

Kinase Inhibitor Development

Naganathan et al. (2015) discussed the scalable synthesis of a benzoxazepine-containing kinase inhibitor. The compound, featuring the tetrahydrobenzo[f][1,4]oxazepine core, was developed for potential use in kinase inhibitor therapies, highlighting the versatile applications of benzoxazepine derivatives in pharmaceutical research (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).

Fungicidal Activity

A study by Yang et al. (2017) synthesized novel dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, closely related to the chemical . These compounds demonstrated moderate to high fungicidal activities against various phytopathogenic fungi, suggesting their potential use in crop protection (Yang, Wan, He, Che, Xiao, Fu, & Qin, 2017).

PI3Kα Selective Inhibitors for Tumor Treatment

Yin et al. (2015) developed 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives, exhibiting impressive antiproliferative activities and potential as PI3Kα selective inhibitors. This highlights the significance of benzoxazepine derivatives in developing new treatments for tumors (Yin, Zhang, Jin, Sha, Wu, Sangani, Wang, Qiao, Lu, & Lv, 2015).

ROCK Inhibitors for Glaucoma Treatment

Sun et al. (2021) discovered 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors, potentially useful in glaucoma treatment. These findings demonstrate the therapeutic potential of benzoxazepine derivatives in ocular diseases (Sun, Li, Miao, Yang, Zhang, Wu, Lin, & Li, 2021).

properties

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXPXEVRPQEGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1396777-41-5
Record name 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 7-bromochroman-4-one (340 mg, 1.5 mmol) and methanesulfonic acid (3 mL, 23.0 mmol) in DCM was cooled to 0° C. and treated with NaN3 (146 mg, 2.25 mmol) portionwise, while maintaining the internal temperature below 5° C. The reaction was then stirred at 0° C. for 4 h. At completion, the reaction was slowly neutralized with 8 N aq. NaOH, then diluted with DCM (20 mL) and water (20 mL). The layers were separated and the organics were dried over MgSO4, filtered and evaporated to afford 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (370 mg, 100% yield). MS (EI) m/z=242.1 [M+1]+.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
146 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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